molecular formula C21H14N2Na2O9S2 B1667047 Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) CAS No. 20324-87-2

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

Cat. No.: B1667047
CAS No.: 20324-87-2
M. Wt: 548.5 g/mol
InChI Key: MOUNHKKCIGVIDI-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

The primary targets of AMI-1 are protein arginine N-methyltransferases (PRMTs) . PRMTs are involved in post-translational modification implicated in protein trafficking, signal transduction, and transcriptional regulation .

Mode of Action

AMI-1 inhibits PRMTs by blocking peptide-substrate binding . This unique mode of action allows AMI-1 to selectively inhibit arginine methyltransferase activity without affecting lysine methyltransferase activity .

Biochemical Pathways

AMI-1’s inhibition of PRMTs affects several biochemical pathways. It modulates nuclear receptor-regulated transcription from estrogen and androgen response elements . It also acts as a potent scavenger of NADPH-oxidase-derived superoxide .

Pharmacokinetics

AMI-1 is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein-bound and has a plasma half-life of 6–9 hours . Drug action is prolonged in renal impairment .

Result of Action

The inhibition of PRMTs by AMI-1 results in a decrease in arginine methylation of certain proteins, which can inhibit the growth and proliferation of certain types of cells, such as sarcoma cells . It also has antioxidant effects, acting as a direct antioxidant rather than indirectly through methyltransferase inhibition .

Action Environment

The action, efficacy, and stability of AMI-1 can be influenced by various environmental factors. For instance, its solubility in water (>10 mg/mL) and its storage conditions (desiccated, protected from light, and stored at 2-8°C) can affect its bioavailability and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMI-1 can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of a suitable precursor with methylating agents under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions may vary depending on the specific requirements and desired purity of the final product .

Industrial Production Methods

The industrial production of AMI-1 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

AMI-1 undergoes various types of chemical reactions, including:

    Oxidation: AMI-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert AMI-1 into reduced forms.

    Substitution: AMI-1 can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving AMI-1 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving AMI-1 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

AMI-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    AMI-5: Another inhibitor of PRMTs with similar properties but different specificity and potency.

    AMI-6: A compound with a similar mechanism of action but distinct chemical structure and target specificity.

Uniqueness of AMI-1

AMI-1 is unique due to its high selectivity and potency as an inhibitor of PRMTs. It has been shown to effectively inhibit PRMT1 and PRMT5, making it a valuable tool in research and potential therapeutic applications. Its ability to permeate cells and reversibly inhibit PRMT activity further enhances its utility in various scientific studies .

Properties

IUPAC Name

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNHKKCIGVIDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889678
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20324-87-2
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Reactant of Route 3
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Reactant of Route 4
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Reactant of Route 5
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Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)
Reactant of Route 6
Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

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